1-Chloroisoquinoline-7-carbonyl chloride

Description

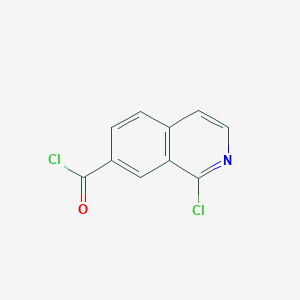

1-Chloroisoquinoline-7-carbonyl chloride is a halogenated heterocyclic compound featuring a chlorine substituent at position 1 and a reactive carbonyl chloride group at position 7 of the isoquinoline scaffold. Acyl chlorides like this are pivotal in organic synthesis, enabling the formation of amides, esters, and other derivatives through nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H5Cl2NO |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

1-chloroisoquinoline-7-carbonyl chloride |

InChI |

InChI=1S/C10H5Cl2NO/c11-9-8-5-7(10(12)14)2-1-6(8)3-4-13-9/h1-5H |

InChI Key |

XGDBADPYOLJEKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

The compound’s distinct reactivity arises from its dual electron-withdrawing groups (Cl at position 1 and COCl at position 7). Key comparisons include:

a) Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate

- Structure : Chlorine at position 7, methyl ester (COOCH3) at position 3, and a methyl group at position 1.

- Reactivity : The ester group is less reactive than acyl chloride, making it more stable but less versatile in nucleophilic reactions .

b) 1-Chloro-7-methoxyisoquinoline

- Structure : Methoxy group (OCH3) at position 7 and chlorine at position 1.

- Reactivity : The electron-donating methoxy group reduces electrophilicity compared to the carbonyl chloride, limiting its utility in coupling reactions .

c) 7-Chloroquinaldine (7-Chloroquinoline)

- Structure: Chlorine at position 7 on a quinoline scaffold (nitrogen at position 1 vs. isoquinoline’s position 2).

d) 1-Chloro-7-fluoroisoquinoline

Physical and Chemical Properties

While direct data for 1-Chloroisoquinoline-7-carbonyl chloride are sparse, inferences can be drawn from analogs:

- Reactivity : Acyl chlorides exhibit superior electrophilicity, enabling rapid reactions with amines or alcohols. Esters and methoxy derivatives require harsher conditions for similar transformations.

- Solubility : Acyl chlorides are typically less polar than esters but hydrolyze readily in moisture, necessitating anhydrous handling .

Pharmaceutical Intermediates

This compound serves as a precursor for bioactive molecules. For example:

- Amide Formation: Reacts with amines to generate pharmacologically active isoquinoline amides.

- Esterification : Transforms into esters for prodrug development.

Comparatively, methyl esters (e.g., Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) are stable intermediates in antimalarial or anticancer agent synthesis .

Material Science

The electron-deficient isoquinoline core facilitates coordination chemistry, useful in catalyst design. Fluorinated analogs (e.g., 1-Chloro-7-fluoroisoquinoline) may enhance material stability .

Q & A

Basic: What are the recommended synthetic routes for 1-chloroisoquinoline-7-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves chlorination of isoquinoline precursors or substitution reactions using chlorinating agents (e.g., POCl₃, SOCl₂). Key optimization strategies include:

- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of reactive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.

- Catalyst Use : Lewis acids like AlCl₃ can accelerate chlorination at the 1-position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .

Validate reproducibility by documenting all parameters (molar ratios, reaction time) as per IUPAC guidelines .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, carbonyl carbon at ~170 ppm) .

- IR Spectroscopy : Confirm C=O (1740–1680 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular ion ([M+H]⁺) and fragmentation pathways.

- Elemental Analysis : Quantify C, H, N, Cl to ±0.3% deviation for purity validation .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-chloroisoquinoline-4-carbaldehyde, CAS 120-28-5) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR/IR spectra to identify discrepancies .

- Alternative Techniques : Use X-ray crystallography for unambiguous confirmation if crystals are obtainable .

Document anomalies in supplementary materials and discuss potential causes (e.g., solvent effects, tautomerism) .

Advanced: What methodologies are effective for identifying synthesis byproducts and quantifying impurity profiles?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate byproducts; MS/MS identifies structures .

- GC-MS : Monitor volatile impurities (e.g., residual chlorinating agents) .

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification .

Report limits of detection (LOD) and quantification (LOQ) to comply with analytical validation standards .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor air quality with chlorine sensors .

- Waste Management : Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .

Refer to SDS guidelines (e.g., CAS 73492-25-8 protocols) for emergency measures .

Advanced: How can the reactivity of this compound with nucleophiles be systematically studied?

Methodological Answer:

- Kinetic Studies : Use stopped-flow techniques to monitor reaction rates with amines/thiols at varying pH .

- Product Analysis : Isolate adducts (e.g., amides, esters) via extraction and characterize via NMR/HRMS .

- Computational Insights : Calculate Fukui indices to predict electrophilic sites for nucleophilic attack .

Compare results with analogous compounds (e.g., 6-chloroquinoline-2-carbaldehyde, CAS 59394-26-2) to validate trends .

Advanced: What strategies assess the thermal and hydrolytic stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N₂/O₂ atmospheres .

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 2–12) to identify labile bonds (e.g., acyl chloride hydrolysis) .

Report degradation products and recommend storage in anhydrous, dark conditions at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.